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This technical support center provides researchers, scientists, and drug development
professionals with troubleshooting guides and frequently asked questions (FAQs) to address
specific issues encountered during Bilateral Sagittal Split Osteotomy (BSSO) procedures and
related experimental studies.

Troubleshooting Guides

This section provides solutions to common problems that may arise during or after BSSO
procedures, potentially impacting fixation stability.

Issue: Intraoperative Fracture ("Bad Split")

An unfavorable fracture during the osteotomy, commonly known as a "bad split,” can
compromise the stability of the fixation.[1][2][3] These can occur in various locations, including
the proximal or distal segments, the coronoid process, or the condylar neck.[2]
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Symptom

Possible Cause

Recommended Action

Uncontrolled fracture line

during splitting

Incomplete osteotomy cuts,
especially at the inferior
border.[1]

Ensure all osteotomy cuts are
complete before attempting the
split. Consider using a fine
osteotome to gently guide the

fracture.

Presence of impacted third

molars.[1]

Ideally, third molars should be
removed at least six months
prior to the BSSO procedure to
allow for adequate bone

healing.[1]

Fracture extending to the

condylar neck

High osteotomy line or
incorrect vector of splitting

force.

Immediately stabilize the
fractured segments.
Depending on the severity, this
may involve additional
miniplates or screws. In severe
cases, discontinuing the
procedure and allowing for
healing before a second

attempt might be necessary.[4]

Buccal or lingual plate fracture

Thin cortical bone or excessive

force.

The fractured fragment should
be repositioned and stabilized,
often with an additional
miniplate or positional screws,
to ensure adequate bone
contact and stability.[5]

Issue: Postoperative Malocclusion

The development of a malocclusion after fixation can indicate instability or improper segment

positioning.[1][6]
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Symptom

Possible Cause

Recommended Action

Immediate open bite upon
release of intermaxillary
fixation (IMF)

Condylar sag, where the
condyle is not properly seated
in the glenoid fossa.[7][8][9]

Intraoperatively, meticulously
check the occlusion after
fixation and before final
closure. If condylar sag is
suspected, the fixation should
be released and the proximal
segment repositioned.[7][9]
Postoperatively, minor
discrepancies may be
managed with guiding elastics,
but significant malocclusion

may require surgical revision.

[1]

Hardware failure (e.g., screw

loosening, plate bending).

Obtain radiographic imaging to
assess the integrity of the
fixation hardware. If failure is
confirmed, revision surgery to
replace or augment the fixation

iS necessary.

Gradual development of
malocclusion weeks to months

post-op

Skeletal relapse due to soft
tissue pull or neuromuscular

adaptation.

Ensure adequate and stable
fixation was achieved
intraoperatively. Postoperative
orthodontic management is
crucial to guide the occlusion
and counteract minor relapse

tendencies.

Condylar resorption.[1][10]

Monitor patients with risk
factors (e.g., high mandibular
plane angle, female gender).
Management may involve
occlusal adjustments,
orthodontics, or in severe

cases, further surgery.
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Issue: Hardware-Related Complications

Problems with the fixation plates and screws can lead to instability and other adverse

outcomes.

Symptom

Possible Cause

Recommended Action

Screw loosening in the
immediate postoperative

period

Poor bone quality, oversized
drill hole, or inadequate screw

tightening.

If detected early and stability is
compromised, immediate
revision with a larger diameter
screw or a different fixation
method may be required. In a
retrospective analysis, poor
stability from screw loosening
was observed in 0.62% of

cases.[11]

Infection at the hardware site

Bacterial contamination during
surgery or poor postoperative

oral hygiene.

Initial management typically
involves a course of antibiotics.
If the infection persists or an
abscess forms, surgical
drainage and potentially
hardware removal may be

necessary.[12]

Palpable or exposed hardware

Thin soft tissue coverage or
prominent hardware

placement.

If the hardware is causing
patient discomfort or is
exposed to the oral cavity,
removal is often indicated after
bony union is complete
(typically 6-12 months post-
surgery).[13][14]

Frequently Asked Questions (FAQS)

Q1: Which fixation method provides better stability: miniplates or bicortical screws?
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Al: Both miniplate (monocortical) and bicortical screw fixation can provide adequate stability for
BSSO procedures, and the choice often depends on surgeon preference and the specific
clinical situation.[15] Meta-analyses have shown no statistically significant difference in skeletal
stability between the two methods for both mandibular advancement and setback.[16]

However, some studies suggest nuances:

e Biomechanical studies have indicated that bicortical screw fixation tends to be more rigid
than monocortical miniplate fixation.[17]

e Long-term relapse rates for mandibular advancement have been reported to be slightly
higher in some studies for patients treated with bicortical screws compared to miniplates.[18]

» Condylar position: One study noted a marginal but statistically significant increase in the
angulation of the left condyle in the lag screw group compared to the miniplate group.[15]

Q2: What is "condylar sag" and how can it be prevented?

A2: Condylar sag refers to the improper seating or inferior displacement of the mandibular
condyle within the glenoid fossa after the osteotomized segments are fixated.[7][8] This can
lead to immediate postoperative malocclusion and potential long-term temporomandibular joint
(TMJ) issues.[7][10]

Prevention strategies include:

¢ Meticulous intraoperative technique: Ensuring the condyle is properly seated in the fossa
before and during fixation is paramount.[7]

e Use of condylar positioning devices: While their use is debated, these devices can aid in
maintaining the preoperative condylar position.[7]

 Intraoperative assessment: Carefully checking the occlusion after fixation and before final
closure can help identify and correct condylar sag intraoperatively.[9]

Q3: What are the management options for an intraoperative "bad split"?

A3: The management of a "bad split* depends on the location and severity of the unfavorable
fracture.[2] The primary goal is to achieve stable fixation of all fragments.
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e Minor fractures of the buccal or lingual plates can often be managed by incorporating the
fractured segment into the fixation with an additional miniplate or screws.[5]

» Fractures involving the condylar head or neck are more complex. The surgeon must decide
whether to attempt immediate fixation or to abort the procedure on that side and plan for a
delayed repair.[4]

e The use of osteosynthetic plates and miniplates with bicortical or monocortical screws is a
common approach to stabilize the fractured segments.[5]

Q4: Is routine removal of fixation hardware necessary after BSSO?

A4: Routine removal of asymptomatic fixation hardware is generally not necessary.[13]
Titanium plates and screws are biocompatible and can remain in place indefinitely in many
cases. However, hardware removal may be indicated in cases of:

Infection or inflammation around the hardware.[12]

Patient discomfort, such as palpability or sensitivity to cold.[19]

Hardware exposure into the oral cavity.[14]

Patient request.[19]

Rates of hardware removal due to complications vary, with some studies suggesting a lower
rate for bicortical screws (3.1%-7.2% per site) compared to miniplates (6.6%-22.2% per site).
[12]

Q5: What is the expected timeline for bone healing and return to function after BSSO?

A5: Bony union after a BSSO typically takes several months. While rigid fixation allows for a
more rapid return to function compared to older methods, a period of restricted jaw function is
still necessary. A typical timeline is as follows:

e Initial Healing (First 6-8 weeks): A soft diet is usually recommended to minimize forces on the
healing osteotomy sites.
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e Return to Normal Function: Most patients can gradually return to a normal diet and function

over the course of 3 to 6 months.

» Full Bony Consolidation: Radiographic evidence of complete bone healing is typically seen

by 6 to 12 months post-surgery.

Data Presentation

Table 1. Comparison of Relapse Rates for Different Fixation Methods in BSSO Advancement

Relapse Rate at Point B

Fixation Method Timepoint
(%)

Bicortical Screws Short-term 1.5-32.7
Long-term 2.0-50.3
Miniplates Short-term 15-18.0
Long-term 15-8.9
Bioresorbable Bicortical

Short-term 104-17.4

Screws

Data compiled from a

systematic review.[18]

Table 2: Incidence of Hardware-Related Complications
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Fixation Method

Complication Incidence Rate (%)

Bicortical Screws

Screw Loosening (Immediate
0.62
Post-op)

Infection (1-month follow-up)

2.48

Hardware Removal

(Symptomatic)

3.1-7.2 (per site)

Miniplates

Hardware Removal ]
6.6 - 22.2 (per site)

(Symptomatic)

Data compiled from multiple
studies.[11][12]

Experimental Protocols

Protocol 1: In Vitro Biomechanical Testing of BSSO Fixation Stability

Objective: To compare the mechanical stability of different fixation techniques (e.g., miniplates

vs. bicortical screws) in a controlled laboratory setting.

Methodology:

» Model Preparation: Utilize synthetic polyurethane hemimandible replicas.[20] Perform a

standardized BSSO on each replica.

» Fixation: Divide the models into experimental groups based on the fixation method to be
tested (e.g., single miniplate, two miniplates, inverted 'L’ pattern bicortical screws).[20][21]
Apply the fixation according to the manufacturer's instructions and surgical best practices.

e Mounting: Securely mount the proximal segment of each hemimandible in a testing jig,

simulating the temporomandibular joint articulation.[20]

o Load Application: Use a universal testing machine to apply controlled vertical and/or lateral

forces to a specific point on the distal segment (e.g., the first molar).[20][21][22]
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o Data Acquisition: Record the force applied and the resulting displacement of the distal
segment. The point of failure can be defined as a specific amount of displacement (e.g., 8-10
mm) or until fracture of the hardware or bone model.[20][21]

e Analysis: Compare the mean failure load and stiffness (force per unit displacement) between
the different fixation groups using appropriate statistical tests (e.g., ANOVA).[21]

Protocol 2: 3D Analysis of Condylar Displacement using Cone-Beam Computed Tomography
(CBCT)

Objective: To quantify the three-dimensional changes in condylar position following BSSO with
a specific fixation technique.

Methodology:

e Image Acquisition: Obtain high-resolution CBCT scans of the patient preoperatively and at
specified postoperative intervals (e.g., 1 week and 6 months).[23][24][25] Ensure consistent
patient positioning and scanning parameters.

o 3D Model Generation: Use specialized software (e.g., SimPlant, InVesalius) to segment the
CBCT data and create 3D virtual models of the preoperative and postoperative mandibles.

» Image Registration: Superimpose the postoperative 3D model onto the preoperative model
using a stable reference area, typically the cranial base.

o Coordinate System Definition: Establish a standardized three-dimensional coordinate system
(X, y, z axes) to measure translational and rotational changes.

o Landmark Identification: Identify and mark key anatomical landmarks on the condyles of both
the preoperative and postoperative models.

o Displacement Measurement: Quantify the displacement of the condylar landmarks in the
three spatial planes (anteroposterior, superoinferior, and mediolateral).[23][26] Rotational
changes (pitch, roll, and yaw) can also be calculated.

 Statistical Analysis: Analyze the mean displacement and rotational changes to determine the
extent of condylar repositioning. Correlate these changes with clinical outcomes such as
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relapse or TMJ symptoms.

Signaling Pathways and Logical Relationships

Bone Healing Cascade in BSSO

The healing of an osteotomy site following a BSSO procedure is a complex biological process
involving a cascade of molecular signaling events. This process shares similarities with natural
fracture healing and involves several key growth factors, including Bone Morphogenetic
Proteins (BMPs), Transforming Growth Factor-beta (TGF-f3), and Vascular Endothelial Growth
Factor (VEGF).[27][28][29][30][31][32]
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Define Hypothesis
(e.g., New device is more stable)

'

Select In Vitro Model
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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